molecular formula C8H6ClNOS B8120599 1-Chloro-2-methoxy-4-thiocyanatobenzene

1-Chloro-2-methoxy-4-thiocyanatobenzene

Cat. No.: B8120599
M. Wt: 199.66 g/mol
InChI Key: IKKMCMMQNCJMSA-UHFFFAOYSA-N
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Description

1-Chloro-2-methoxy-4-thiocyanatobenzene is an organic compound with the molecular formula C8H6ClNOS. It is characterized by the presence of a chlorine atom, a methoxy group, and a thiocyanate group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-thiocyanatobenzene can be synthesized through several synthetic routes. The reaction conditions typically require the use of chlorinating agents such as thionyl chloride (SOCl2) and thiocyanating agents like potassium thiocyanate (KSCN).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-methoxy-4-thiocyanatobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH3) or nucleophilic substitution with other halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce corresponding alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

1-Chloro-2-methoxy-4-thiocyanatobenzene has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-chloro-2-methoxy-4-thiocyanatobenzene exerts its effects involves its interaction with molecular targets and pathways. The presence of the thiocyanate group allows the compound to bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism can vary depending on the specific application and the molecular environment.

Comparison with Similar Compounds

1-Chloro-2-methoxy-4-thiocyanatobenzene is similar to other halogenated benzene derivatives, such as 1-bromo-2-methoxybenzene and 1-fluoro-2-methoxybenzene. its unique combination of functional groups gives it distinct chemical properties and reactivity compared to these compounds. The presence of the thiocyanate group, in particular, makes it more reactive in certain types of chemical reactions.

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Properties

IUPAC Name

(4-chloro-3-methoxyphenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c1-11-8-4-6(12-5-10)2-3-7(8)9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKMCMMQNCJMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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